molecular formula C5H6BrF3O2 B14372692 2,2,2-Trifluoroethyl 2-bromopropanoate CAS No. 91676-38-9

2,2,2-Trifluoroethyl 2-bromopropanoate

Cat. No.: B14372692
CAS No.: 91676-38-9
M. Wt: 235.00 g/mol
InChI Key: DECUXGVYQIDXBO-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 2-bromopropanoate is an organic compound with the molecular formula C5H6BrF3O2. It is a derivative of propanoic acid, where the hydrogen atoms are replaced by bromine and trifluoroethyl groups. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl 2-bromopropanoate typically involves the esterification of 2-bromopropanoic acid with 2,2,2-trifluoroethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 2-bromopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoroethyl 2-bromopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl 2-bromopropanoate involves its reactivity with nucleophiles and bases. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The trifluoroethyl group, due to its electron-withdrawing nature, influences the reactivity and stability of the compound. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and trifluoroethyl groups. This combination imparts distinct reactivity and electronic properties, making it valuable in synthetic chemistry and various applications .

Properties

CAS No.

91676-38-9

Molecular Formula

C5H6BrF3O2

Molecular Weight

235.00 g/mol

IUPAC Name

2,2,2-trifluoroethyl 2-bromopropanoate

InChI

InChI=1S/C5H6BrF3O2/c1-3(6)4(10)11-2-5(7,8)9/h3H,2H2,1H3

InChI Key

DECUXGVYQIDXBO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCC(F)(F)F)Br

Origin of Product

United States

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